N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
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Overview
Description
N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which is significant in inflammation and pain management. They optimized the potency of these compounds, leading to analogs with promising anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Vasopressin V1B Receptor Radioligand
Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a radioligand for the arginine vasopressin 1B (V1B) receptor. This compound showed high binding affinities and antagonistic activity, and it was used effectively as an in vivo radiotracer to measure the occupancy of the V1B receptor, providing valuable insights for drug development and monitoring in diseased conditions (Koga et al., 2016).
Enantioselective Intramolecular Cyclopropanation
Doyle et al. (1994) reported the cyclopropanation of N-(tert-butyl)-N-(3-buten-1-yl)diazoacetamides catalyzed by chiral dirhodium(II) catalysts. This process forms products from intramolecular cyclopropanation, contributing to the development of new synthetic methodologies and applications in drug discovery (Doyle et al., 1994).
Synthesis of 3-Aminooxetanes
Hamzik and Brubaker (2010) described a method to access structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine. This approach is useful in drug discovery, as the oxetane ring acts as a bioisostere for both the geminal dimethyl group and the carbonyl group, indicating its versatility in chemical synthesis (Hamzik & Brubaker, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the interaction of a compound with its target often results in changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-15(2,3)17-10(20)8-23-9-6-7-16-12-11(9)13(21)19(5)14(22)18(12)4/h6-7H,8H2,1-5H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKWECXLKVFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.